molecular formula C10H10N6O5 B11064914 2-(2-methyl-5,6-dinitro-1H-benzimidazol-1-yl)acetohydrazide

2-(2-methyl-5,6-dinitro-1H-benzimidazol-1-yl)acetohydrazide

Cat. No.: B11064914
M. Wt: 294.22 g/mol
InChI Key: ODIVPAHCXMLOOA-UHFFFAOYSA-N
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Description

2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by nitration to introduce the nitro groups. The methyl group can be introduced via alkylation reactions. The final step involves the reaction of the benzimidazole derivative with acetohydrazide under controlled conditions to yield the target compound .

Chemical Reactions Analysis

2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The acetohydrazide group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

2-(2-METHYL-5,6-DINITRO-1H-1,3-BENZIMIDAZOL-1-YL)ACETOHYDRAZIDE can be compared with other benzimidazole derivatives, such as:

Properties

Molecular Formula

C10H10N6O5

Molecular Weight

294.22 g/mol

IUPAC Name

2-(2-methyl-5,6-dinitrobenzimidazol-1-yl)acetohydrazide

InChI

InChI=1S/C10H10N6O5/c1-5-12-6-2-8(15(18)19)9(16(20)21)3-7(6)14(5)4-10(17)13-11/h2-3H,4,11H2,1H3,(H,13,17)

InChI Key

ODIVPAHCXMLOOA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1CC(=O)NN)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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